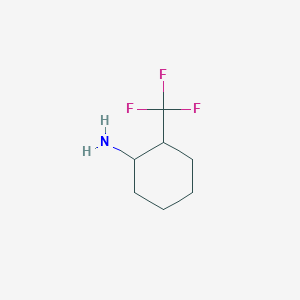

2-(Trifluoromethyl)cyclohexan-1-amine

説明

Structure

3D Structure

特性

IUPAC Name |

2-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJUJGNSSJMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585545 | |

| Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-69-3 | |

| Record name | 2-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Cyclohexan 1 Amine and Its Stereoisomers

Direct Synthesis Approaches

Direct synthesis approaches involve the formation of the 2-(trifluoromethyl)cyclohexan-1-amine core in a limited number of steps, often from readily available starting materials.

Catalytic Hydrogenation of Trifluoromethylanilines

The catalytic hydrogenation of the aromatic ring of 2-(trifluoromethyl)aniline (B126271) presents a straightforward method for the synthesis of this compound. This reaction typically involves the reduction of the benzene (B151609) ring using hydrogen gas in the presence of a metal catalyst. Various catalysts, such as rhodium, ruthenium, and platinum, supported on materials like carbon or alumina, are effective for the hydrogenation of anilines to their corresponding cyclohexylamines. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. For instance, metal-free hydrogenation using frustrated Lewis pairs, such as B(C6F5)3 and an amine, has also been reported for the conversion of anilines to cyclohexylamines. researchgate.net

| Catalyst | Support | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |

| Rh | C | 50-100 | 80-120 | Methanol | >90 |

| Ru | Al2O3 | 50-100 | 100-150 | Ethanol | >90 |

| PtO2 | - | 3-4 | 25-50 | Acetic Acid | High |

| B(C6F5)3/amine | - | 50 | 100 | Toluene | High |

This table represents typical conditions for aniline (B41778) hydrogenation and should be considered as a general guide for the hydrogenation of 2-(trifluoromethyl)aniline.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. wikipedia.org In the context of this compound, this strategy would typically involve the reaction of 2-(trifluoromethyl)cyclohexan-1-one with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the final amine. wikipedia.org

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for the iminium ion over the ketone starting material. organic-chemistry.org Catalytic hydrogenation can also be used for the reduction step. This method allows for the formation of both primary, secondary, and tertiary amines depending on the amine source used. wikipedia.org Furthermore, the use of chiral auxiliaries or catalysts can enable the diastereoselective or enantioselective synthesis of specific stereoisomers of this compound. For instance, the diastereoselective reductive amination of aryl trifluoromethyl ketones has been demonstrated, suggesting the potential for stereocontrolled synthesis in the cyclohexane (B81311) system as well. researchgate.net

| Ketone | Amine Source | Reducing Agent | Solvent | Product |

| 2-(Trifluoromethyl)cyclohexan-1-one | NH3 | NaBH3CN | Methanol | This compound |

| 2-(Trifluoromethyl)cyclohexan-1-one | NH4OAc | NaBH(OAc)3 | Dichloroethane | This compound |

| 2-(Trifluoromethyl)cyclohexan-1-one | R-NH2 | H2/Pd/C | Ethanol | N-alkyl-2-(trifluoromethyl)cyclohexan-1-amine |

Indirect Synthesis Approaches via Cyclohexane Functionalization

Indirect approaches involve the initial construction of a cyclohexane ring followed by the introduction of the trifluoromethyl and amine functionalities. These methods can offer greater flexibility in the synthesis of complex and highly substituted derivatives.

Introduction of the Trifluoromethyl Moiety onto Cyclohexylamine (B46788) Scaffolds

The direct trifluoromethylation of a pre-existing cyclohexylamine scaffold is a challenging but potentially powerful strategy. Recent advances in C-H functionalization have opened up new avenues for the introduction of trifluoromethyl groups into organic molecules. nih.gov One such approach involves the use of radical trifluoromethylating agents, such as CF3I or Togni's reagent, in the presence of a radical initiator. While the direct C-H trifluoromethylation of unactivated C(sp3)-H bonds on a cyclohexane ring can be difficult to control, strategic placement of directing groups or the use of specific catalysts could potentially enable regioselective trifluoromethylation.

Another approach could involve the conversion of a functional group already present on the cyclohexylamine ring into a trifluoromethyl group. For example, a carboxylic acid or an aldehyde group could potentially be converted to a CF3 group through a multi-step sequence involving fluorination reactions.

Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient pathway to complex molecules. caltech.edu A hypothetical MCR for the synthesis of a this compound derivative could involve the reaction of a trifluoromethylated β-ketoester, an aldehyde, and an amine in a Hantzsch-like or a related condensation reaction to construct the functionalized cyclohexane ring.

The Ugi reaction, a well-known isocyanide-based MCR, could also be envisioned for the synthesis of more complex derivatives. For instance, the reaction of 2-(trifluoromethyl)cyclohexan-1-one, an amine, a carboxylic acid, and an isocyanide could lead to the formation of an α-acylamino amide derivative of this compound.

Cycloaddition Reactions Leading to Cyclohexane Ring Formation

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with good stereocontrol. A plausible strategy for the synthesis of the this compound backbone would involve a [4+2] cycloaddition between a diene bearing a trifluoromethyl group and a dienophile containing a nitrogen functionality. For example, the reaction of a 1-(trifluoromethyl)-1,3-butadiene derivative with a nitroso or imino dienophile could provide a direct route to a functionalized cyclohexane ring. Subsequent reduction of the nitrogen-containing functional group would then yield the desired amine. While specific examples for the direct synthesis of this compound via this route are not prevalent, the principles of cycloaddition reactions with trifluoromethylated components are well-established in the synthesis of other fluorinated cyclic systems. mdpi.comrsc.orgnih.gov

Stereoselective and Enantioselective Synthetic Pathways

The introduction of a trifluoromethyl group and an amine on a cyclohexane ring creates multiple stereocenters, leading to the existence of various stereoisomers. The biological activity of such compounds is often highly dependent on their specific stereochemistry. Therefore, developing synthetic methodologies that allow for precise control over the three-dimensional arrangement of these functional groups is of paramount importance. This section details stereoselective and enantioselective strategies for accessing specific isomers of this compound.

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer (e.g., cis or trans) in preference to others. A significant method for achieving this in the synthesis of this compound is through the catalytic hydrogenation of the corresponding aniline derivative.

Research has demonstrated that the hydrogenation of 2-(trifluoromethyl)aniline using a platinum(IV) oxide (PtO₂) catalyst in trifluoroacetic acid can proceed with remarkable diastereoselectivity. thieme-connect.com This reaction, conducted at room temperature and under atmospheric pressure, preferentially yields the cis-isomer of this compound. thieme-connect.com The high selectivity is attributed to the directing effect of the trifluoromethyl group during the hydrogenation of the aromatic ring. This approach provides a reliable and scalable method for obtaining the cis diastereomer, which can then be used in further applications or separated from the minor trans isomer.

| Substrate | Catalyst | Solvent | Conditions | Major Product | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 2-(Trifluoromethyl)aniline | PtO₂ | Trifluoroacetic Acid (TFA) | Room Temp., 1 atm H₂ | cis-2-(Trifluoromethyl)cyclohexan-1-amine | Highly favored cis |

Asymmetric Catalysis for Enantiopure Access

Asymmetric catalysis is a powerful tool for accessing enantiopure compounds, where one enantiomer is produced in significant excess over the other. For chiral trifluoromethylated amines, several catalytic strategies have been developed, primarily focusing on the asymmetric transformation of trifluoromethyl-substituted imines.

One prominent approach is the catalytic enantioselective reduction of trifluoromethyl-substituted ketimines. nih.gov The success of this method often depends on controlling the E/Z geometry of the imine substrate, as each isomer may lead to the formation of an opposite enantiomer of the product amine. nih.gov

A novel and highly effective strategy involves the enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts. nih.govnih.gov Researchers have discovered that 9-hydroxy cinchona alkaloids can serve as effective catalysts for this transformation via proton transfer catalysis. nih.gov This method is applicable to a range of both aryl and alkyl trifluoromethyl imines, providing access to the corresponding optically active amines with high enantioselectivity. nih.govnih.gov

Another advanced method is the palladium-catalyzed hydroalkylation of terminal dienes. chemrxiv.org This strategy utilizes trifluoromethyl-substituted isatin-derived azadienolate nucleophiles, which undergo γ-selective alkylation. A palladium catalyst supported by a chiral ligand, such as DTBM-SEGPHOS, promotes regioselective addition to the diene, creating two contiguous stereogenic centers with high diastereo- and enantioselectivity. chemrxiv.org Subsequent hydrolysis of the isatin (B1672199) group yields the free homoallylic α-trifluoromethyl amine. chemrxiv.org

Furthermore, the asymmetric aza-Henry reaction offers a pathway to chiral β-nitroamines, which are valuable precursors to the target amines. This reaction involves the addition of nitroalkanes to trifluoromethyl ketimines, catalyzed by chiral catalysts such as amino acid-derived quaternary ammonium (B1175870) salts. semanticscholar.org The resulting products can be obtained in high yields and with good enantioselectivities under mild conditions. semanticscholar.org

| Strategy | Precursor | Catalyst Type | Key Features |

|---|---|---|---|

| Enantioselective Isomerization | Trifluoromethyl Imines | Chiral Organic Catalysts (e.g., Cinchona Alkaloids) | High enantioselectivity for both aryl and alkyl amines. nih.govnih.gov |

| Diene Hydroalkylation | Trifluoromethyl-substituted Imines and Dienes | Palladium-Chiral Ligand Complex (e.g., Pd-DTBM-SEGPHOS) | Creates two contiguous stereocenters with high diastereo- and enantioselectivity. chemrxiv.org |

| Asymmetric aza-Henry Reaction | Trifluoromethyl Ketimines and Nitroalkanes | Chiral Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) | Forms chiral β-nitroamine precursors under mild conditions. semanticscholar.org |

Biocatalytic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. For the synthesis of chiral amines, including those with trifluoromethyl groups, biocatalytic methods represent a sustainable and powerful alternative to traditional chemical catalysis.

One innovative biocatalytic approach involves the use of engineered enzymes for asymmetric N–H carbene insertion reactions. nih.gov Engineered variants of cytochrome c552 have been developed to catalyze the reaction between aryl amines and diazo reagents bearing a trifluoromethyl group. This method allows for the synthesis of chiral α-trifluoromethyl amino esters with excellent yields and high enantiomeric ratios. nih.gov The enantioselectivity can even be inverted by modifying the diazo reagent, providing access to both enantiomers of the product. nih.gov

Reductive amination, a cornerstone of amine synthesis, has also been successfully implemented using biocatalysts. Native amine dehydrogenases (AmDHs) have been identified that can catalyze the reductive amination of ketones, such as cyclohexanone (B45756), to produce chiral amines with high enantiomeric excess. frontiersin.org While not yet demonstrated on a trifluoromethylated substrate, this technology provides a clear blueprint for the potential synthesis of this compound from the corresponding ketone.

More complex, multi-enzyme cascades have been constructed to produce amines directly from unfunctionalized cycloalkanes. A one-pot, three-enzyme system comprising a cytochrome P450 monooxygenase, an alcohol dehydrogenase, and a reductive aminase has been shown to convert cyclohexane into a secondary amine. rsc.org This type of cascade demonstrates the potential for producing complex amines from simple hydrocarbon starting materials, offering a future-oriented strategy for the synthesis of molecules like this compound. rsc.org

| Strategy | Enzyme Type | Substrate(s) | Key Features |

|---|---|---|---|

| Asymmetric N-H Carbene Insertion | Engineered Cytochrome c552 | Aryl Amines, Trifluoromethyl Diazo Reagents | Produces chiral α-trifluoromethyl amines with high yield and enantioselectivity. nih.gov |

| Reductive Amination | Amine Dehydrogenases (AmDHs) | Ketones (e.g., Cyclohexanone) | Direct conversion of ketones to chiral amines with high enantiomeric excess. frontiersin.org |

| Multi-Enzyme Cascade | P450 Monooxygenase, Alcohol Dehydrogenase, Reductive Aminase | Cycloalkanes | One-pot conversion of hydrocarbons to amines. rsc.org |

Stereochemical and Conformational Analysis of 2 Trifluoromethyl Cyclohexan 1 Amine

Isomeric Forms and Diastereomeric Relationships (cis/trans)

Like other 1,2-disubstituted cyclohexanes, 2-(trifluoromethyl)cyclohexan-1-amine exists as a pair of diastereomers: cis and trans. Diastereomers are stereoisomers that are not mirror images of each other. The distinction between cis and trans isomers is based on the relative orientation of the two substituent groups with respect to the plane of the cyclohexane (B81311) ring.

Cis-isomer : In the cis configuration, both the trifluoromethyl (-CF₃) group and the amine (-NH₂) group are on the same side of the ring. In the stable chair conformation, this necessitates that one substituent occupies an axial position while the other is in an equatorial position. libretexts.org

Trans-isomer : In the trans configuration, the trifluoromethyl and amine groups are on opposite sides of the ring. This allows for both substituents to be in equatorial positions (diequatorial) or both to be in axial positions (diaxial) in the two interconverting chair conformations. libretexts.org

These isomers are distinct chemical compounds with different physical properties, and their separation is crucial for studying their individual characteristics. jiangnan.edu.cn The stereochemistry can be unequivocally assigned through a combination of spectroscopic methods and single-crystal X-ray analysis. researchgate.net

Conformational Dynamics of the Cyclohexane Ring

The cyclohexane ring is not planar; it predominantly adopts a puckered "chair" conformation to minimize angle and torsional strain. wikipedia.organko.com.tw This conformational flexibility is central to understanding the behavior of substituted cyclohexanes.

At room temperature, the cyclohexane ring undergoes a rapid conformational interconversion known as a "ring flip" or "chair flip". masterorganicchemistry.com During this process, the ring passes through higher-energy intermediate conformations (like the half-chair and twist-boat). wikipedia.org The chair flip interconverts the two possible chair forms of the molecule, causing all axial substituents to become equatorial and all equatorial substituents to become axial. masterorganicchemistry.comfiveable.me For unsubstituted cyclohexane, this process has an activation barrier of approximately 10-11 kcal/mol. pressbooks.pub While the two chair forms of cyclohexane itself are identical, for substituted cyclohexanes like this compound, the two chair conformers are generally not equal in energy. libretexts.orglibretexts.org

In substituted cyclohexanes, there is typically an energetic preference for substituents to occupy the more spacious equatorial position to avoid destabilizing steric interactions. youtube.comyoutube.comvaia.com The primary source of this strain in the axial position is the 1,3-diaxial interaction, which is the steric repulsion between an axial substituent and the axial hydrogens on carbons 3 and 5 relative to it. fiveable.meutdallas.edu

The magnitude of this preference is quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. masterorganicchemistry.com A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| Amine (-NH₂) | ~1.4 |

| Trifluoromethyl (-CF₃) | ~2.4 |

Note: A-values are empirically determined and can vary slightly depending on the source and method of measurement.

The trifluoromethyl group is considered a bulky substituent with a significantly larger A-value than the amine group. utdallas.edu This has important implications for the preferred conformations of the cis and trans isomers:

Trans-isomer : The two possible chair conformers are a diequatorial form and a diaxial form. Given that both substituents have a strong preference for the equatorial position, the equilibrium will overwhelmingly favor the diequatorial conformer , where both steric hindrance and 1,3-diaxial interactions are minimized.

Cis-isomer : In the cis-isomer, one substituent must be axial and the other equatorial. The two possible chair conformers are (ax-CF₃, eq-NH₂) and (eq-CF₃, ax-NH₂). Since the trifluoromethyl group has a larger A-value than the amine group, the conformer that places the bulkier -CF₃ group in the equatorial position is more stable. Therefore, the equilibrium will strongly favor the (equatorial-CF₃, axial-NH₂) conformer . Studies on related cis-configured cyclohexanol (B46403) derivatives have shown that the amino group can indeed adopt an axial conformation in the solid state. researchgate.net

Spectroscopic Elucidation of Stereochemistry and Conformation

The determination of the precise stereochemistry and dominant conformation of the this compound isomers relies heavily on modern spectroscopic techniques.

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure in solution. pressbooks.pubnih.gov

¹H NMR : Proton NMR provides detailed information through chemical shifts and spin-spin coupling constants (J-values). The coupling constant between adjacent protons (vicinal coupling) is highly dependent on the dihedral angle between them. This is particularly useful for distinguishing isomers of 1,2-disubstituted cyclohexanes.

In the favored diequatorial conformer of the trans -isomer, the protons on the carbons bearing the substituents (C1-H and C2-H) are both in axial positions. The coupling between two adjacent axial protons (J_ax-ax) is typically large, in the range of 8-13 Hz. rsc.org

In the favored conformer of the cis -isomer, one proton (on the carbon with the equatorial substituent) is axial and the other (on the carbon with the axial substituent) is equatorial. The coupling constants for axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) protons are much smaller, typically in the range of 2-5 Hz. rsc.org Observing a large vicinal coupling constant for the C1-H and C2-H signals is therefore strong evidence for the trans isomer. rsc.org

¹³C NMR : The chemical shift of a carbon atom in the cyclohexane ring is sensitive to its steric environment. An axial substituent causes a shielding (upfield shift) of the carbon it is attached to (the α-carbon) and the carbons at the γ-position, compared to when the same substituent is equatorial. researchgate.net This allows for the differentiation of conformers and isomers.

¹⁹F NMR : As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an excellent tool for studying fluorinated compounds. nih.govhuji.ac.il The trifluoromethyl group gives a single, sharp signal. The chemical shift of this signal is highly sensitive to the group's local electronic environment. nih.gov Consequently, the cis and trans isomers of this compound are expected to show distinct ¹⁹F NMR signals. rsc.org Furthermore, the axial and equatorial -CF₃ groups will have different chemical shifts, providing another method to study conformational equilibria.

Table of Expected ¹H NMR Coupling Constants for Isomer Identification

| Isomer | Predominant Conformer | C1-H / C2-H Orientation | Expected Vicinal Coupling (J_H-H) |

|---|---|---|---|

| cis | eq-CF₃, ax-NH₂ | ax / eq | Small (2-5 Hz) |

| trans | eq-CF₃, eq-NH₂ | ax / ax | Large (8-13 Hz) |

Based on data from analogous compounds. rsc.org

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of electron density can be generated, revealing the exact positions of atoms in space, as well as bond lengths and angles. units.it

For compounds like this compound, X-ray crystallography provides unambiguous proof of:

Relative Stereochemistry : It can definitively distinguish between the cis and trans isomers. researchgate.net

Conformation : It reveals the preferred conformation adopted by the molecule in the crystal lattice, confirming whether substituents are in axial or equatorial positions. researchgate.netnih.gov

Bond Parameters : It provides precise measurements of bond lengths and angles, such as the C-F bond lengths, which average around 1.35 Å in similar structures. nih.govnih.gov

Analysis of structurally related molecules has confirmed that trans isomers adopt a diequatorial conformation in the crystal, while cis isomers adopt a chair conformation with one substituent axial and the other equatorial. researchgate.netnih.gov

Chemical Reactivity and Derivatization Strategies of 2 Trifluoromethyl Cyclohexan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group in 2-(trifluoromethyl)cyclohexan-1-amine is the main site of chemical reactivity, serving as a potent nucleophile in a variety of bond-forming reactions.

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and capable of attacking electrophilic centers. One of the most fundamental transformations for primary amines is the formation of amide bonds. nih.gov This reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of a carboxylic acid or its activated derivatives, such as acyl chlorides or anhydrides. nih.govgoogle.com The reaction with an acyl chloride, for example, results in the formation of a stable N-substituted amide and hydrogen chloride, which is often neutralized by the addition of a non-nucleophilic base.

The general utility of this reaction allows for the coupling of this compound with a vast array of carboxylic acids, enabling the synthesis of diverse and complex amide libraries. escholarship.org

Table 1: Examples of Amide Bond Formation Reactions

| Amine Reactant | Acylating Agent | General Product |

|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-[2-(Trifluoromethyl)cyclohexyl]amide |

| This compound | Carboxylic Anhydride (B1165640) (R-CO)₂O | N-[2-(Trifluoromethyl)cyclohexyl]amide |

This table presents generalized reaction schemes for amide bond formation.

Beyond amide formation, the primary amine readily undergoes both alkylation and broader acylation reactions.

Alkylation: This process involves the formation of a new carbon-nitrogen bond through the reaction of the amine with an alkylating agent, typically an alkyl halide. The amine acts as a nucleophile, displacing the halide in an SN2 reaction to form a secondary amine. acs.org Further alkylation can occur, potentially leading to tertiary amines and quaternary ammonium (B1175870) salts, though reaction conditions can often be controlled to favor mono-alkylation.

Acylation: Acylation is a broader term that includes amide bond formation but also encompasses reactions with other acylating agents. nih.gov For instance, reaction with sulfonyl chlorides (R-SO₂Cl) yields stable sulfonamides, which are important functional groups in medicinal chemistry. Triflic anhydride can also be used to activate amides for further reactions. tcichemicals.com

Table 2: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine |

| Acylation | Benzenesulfonyl chloride | N-[2-(Trifluoromethyl)cyclohexyl]benzenesulfonamide |

This table illustrates common reagents and the resulting product classes from alkylation and acylation.

The nucleophilic character of the primary amine allows for efficient addition reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govasianpubs.org These functional groups are prevalent in biologically active molecules due to their ability to act as hydrogen bond donors and acceptors. ontosight.aimdpi.com The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate or isothiocyanate, followed by proton transfer. researchgate.net This method is highly versatile, providing access to a wide range of substituted ureas and thioureas with diverse pharmacological applications. nih.govontosight.ai

Reactivity of the Trifluoromethyl Group and its Influence on the Molecule

The trifluoromethyl group is not merely a passive substituent; its powerful electronic properties significantly modulate the reactivity of the entire molecule, particularly the adjacent amine. nih.gov

The trifluoromethyl group is one of the most strongly electron-withdrawing groups used in organic chemistry due to the high electronegativity of the three fluorine atoms. wikipedia.orgtcichemicals.com This creates a strong negative inductive effect (-I effect), where electron density is pulled away from the rest of the molecule toward the CF3 group. masterorganicchemistry.com

This withdrawal of electron density has a profound impact on the primary amine. The lone pair of electrons on the nitrogen atom becomes less available for donation to a proton (Brønsted-Lowry basicity) or for attacking an electrophile (nucleophilicity). nih.govquora.com Consequently, this compound is significantly less basic than its non-fluorinated counterpart, cyclohexylamine (B46788). libretexts.org This reduction in basicity is a critical consideration in its handling and in planning synthetic transformations, as it affects the amine's reactivity profile and the pKa of its conjugate acid. nih.gov

Table 3: Comparison of Approximate pKaH Values

| Compound | Approximate pKa of Conjugate Acid (pKaH) | Effect of Substituent |

|---|---|---|

| Ammonia (B1221849) (NH₃) | 9.25 | Baseline |

| Cyclohexylamine | ~10.6 | Electron-donating alkyl group increases basicity |

This table provides a qualitative comparison of basicity, highlighting the inductive effect of the trifluoromethyl group.

A key feature of the trifluoromethyl group is its exceptional stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. mdpi.com This makes the CF3 group chemically robust and resistant to degradation under a wide range of reaction conditions, including those involving strong acids, bases, oxidants, and reductants. mdpi.comreddit.com

This inherent stability is highly advantageous, as it allows for extensive chemical modifications to be performed on the amine functionality without affecting the trifluoromethyl moiety. tcichemicals.com The CF3 group typically remains intact throughout multi-step synthetic sequences, preserving its beneficial electronic and steric properties in the final target molecule. mdpi.com

Reactivity of the Cyclohexane (B81311) Ring System

Functionalization of Adjacent Carbon Centers

The functionalization of carbon atoms adjacent to the existing substituents represents a key strategy for elaborating the molecular scaffold.

At the C6 Position (Adjacent to the Amine): The carbon alpha to the amine group is a potential site for functionalization. Directed C-H activation, where the amine group coordinates to a metal catalyst, could facilitate the introduction of new substituents. For instance, palladium-catalyzed C-H arylation or alkylation might be feasible, with the amine serving to direct the catalyst to the C6 position. The reaction would likely require the amine to be protected, for example as an amide or a carbamate, to prevent catalyst inhibition and to serve as an effective directing group.

At the C3 Position (Adjacent to the Trifluoromethyl Group): The C-H bonds at the C3 position are influenced by the strong electron-withdrawing nature of the -CF₃ group. This can increase their acidity, making them susceptible to deprotonation by a strong base, followed by quenching with an electrophile. However, the steric bulk of the -CF₃ group might hinder the approach of reagents. Radical-based functionalization could also be a viable strategy at this position.

Below is an illustrative table of potential functionalization reactions.

| Reaction Type |

Oxidation and Reduction Transformations

Modifying the oxidation state of the cyclohexane ring can introduce valuable new functional groups, such as ketones or alkenes.

Oxidation: The oxidation of the cyclohexane ring could potentially lead to the formation of a cyclohexanone (B45756) or cyclohexenone derivative. The position of oxidation would be influenced by the directing effects of the substituents. For example, oxidation of the C6 position, alpha to the amine, could be envisioned, potentially leading to an enamine intermediate that could be hydrolyzed to a ketone. The presence of the electron-withdrawing -CF₃ group would likely make the ring more resistant to oxidation compared to unsubstituted cyclohexane. Strong oxidizing agents like chromic acid or potassium permanganate (B83412) would likely lead to ring cleavage. More controlled, catalytic methods using transition metals and a terminal oxidant (e.g., O₂) would be more promising for selective oxidation.

Reduction and Dehydrogenation: The saturated cyclohexane ring is generally resistant to further reduction. However, derivatization to an unsaturated system, for example through elimination of a suitable leaving group, would open up possibilities for hydrogenation to access different diastereomers. Conversely, catalytic dehydrogenation could be a method to introduce unsaturation, forming a cyclohexene (B86901) or cyclohexadiene derivative. This would likely require high temperatures and a suitable catalyst, such as platinum on carbon. The regioselectivity of the double bond formation would be a key challenge.

The following table outlines some hypothetical oxidation and reduction transformations.

| Transformation |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like 2-(Trifluoromethyl)cyclohexan-1-amine with a favorable balance of accuracy and computational cost.

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using a basis set such as 6-311++G(d,p), are used to determine its equilibrium geometry. mdpi.com

Key parameters analyzed would include:

C-N Bond Length: The distance between the carbon of the cyclohexane (B81311) ring and the nitrogen of the amine group.

C-C Bond Lengths: Both within the cyclohexane ring and the bond to the trifluoromethyl group.

C-F Bond Lengths: The distances between the carbon and fluorine atoms of the -CF₃ group.

Bond Angles: Such as C-C-C angles within the ring, and angles involving the substituents.

Dihedral Angles: Which define the puckering of the cyclohexane ring and the orientation of the substituents.

An excellent agreement between experimentally determined (e.g., via X-ray diffraction) and DFT-calculated geometric parameters is often observed in computational studies of similar molecules. mdpi.comnih.gov

| Parameter | Typical Calculated Value (Å or °) |

|---|---|

| C-N Bond Length | ~1.46 Å |

| C-C (ring) Bond Length | ~1.54 Å |

| C-CF₃ Bond Length | ~1.52 Å |

| C-F Bond Length | ~1.35 Å |

| C-C-C Bond Angle | ~111° |

| H-N-H Bond Angle | ~106° |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org

For this compound, the FMO analysis reveals important details about its electronic character and reactivity.

HOMO: The HOMO is expected to be localized primarily on the amine group, specifically the lone pair of electrons on the nitrogen atom, which is the most nucleophilic site.

LUMO: The LUMO is likely to be distributed over the antibonding orbitals, particularly influenced by the highly electronegative fluorine atoms of the trifluoromethyl group, which acts as an electron-withdrawing group. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability. nih.gov A large energy gap suggests high stability and low reactivity. From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify the molecule's reactivity.

| Parameter | Formula | Typical Calculated Value (eV) |

|---|---|---|

| E_HOMO | - | ~ -6.5 eV |

| E_LUMO | - | ~ 1.2 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 7.7 eV |

| Ionization Potential (I) | -E_HOMO | ~ 6.5 eV |

| Electron Affinity (A) | -E_LUMO | ~ -1.2 eV |

| Global Hardness (η) | (I - A) / 2 | ~ 3.85 eV |

| Global Softness (S) | 1 / (2η) | ~ 0.13 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | ~ 2.65 eV |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and intramolecular interactions by analyzing the wave function in terms of localized electron-pair bonding units (Lewis structures). researchgate.netuba.ar It provides a quantitative measure of these interactions through the second-order perturbation energy, E(2). researchgate.netnih.gov This energy quantifies the stabilization resulting from the delocalization of electrons from a filled (donor) NBO to a vacant (acceptor) NBO. nih.gov

In this compound, significant intramolecular interactions are expected:

Hyperconjugation: Delocalization of electron density from the nitrogen lone pair (n_N) to adjacent antibonding orbitals (e.g., σ(C-C) or σ(C-H)).

Fluorine Interactions: Interactions involving the lone pairs on the fluorine atoms (n_F) and neighboring antibonding orbitals.

Anomeric Effects: Potential interactions between the nitrogen lone pair and the σ*(C-CF₃) antibonding orbital, which could influence conformational preferences.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ(C-H) | ~ 2.5 - 4.0 |

| n(N) | σ(C-C) | ~ 1.5 - 3.0 |

| σ(C-H) | σ(C-N) | ~ 2.0 - 3.5 |

| n(F) | σ(C-C) | ~ 0.5 - 1.5 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. wolfram.commdpi.com The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow represent regions of intermediate potential. mdpi.com

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom's lone pair and the highly electronegative fluorine atoms. These are the primary sites for electrophilic attack. mdpi.com

Positive Potential (Blue): Located around the hydrogen atoms of the amine group and, to a lesser extent, the hydrogen atoms attached to the cyclohexane ring. These are the sites for nucleophilic attack. mdpi.com

The MEP map provides a clear, intuitive picture of the molecule's reactive sites, which is consistent with the findings from FMO analysis.

Conformational Analysis via Computational Methods

The cyclohexane ring is conformationally flexible, with the chair form being the most stable. The presence of two substituents at the C1 and C2 positions introduces diastereomerism (cis and trans isomers) and further conformational complexity related to the axial or equatorial placement of these groups.

Computational methods are essential for exploring the potential energy surface to identify all stable conformers and determine their relative energies. wustl.edu For this compound, the analysis would involve:

Identifying Isomers: Both cis and trans diastereomers must be considered.

Evaluating Chair Conformations: For each isomer, there are two possible chair conformations that can interconvert via a ring-flip. For example, in the trans isomer, the substituents can be in a (1-equatorial, 2-equatorial) or a (1-axial, 2-axial) arrangement.

Calculating Relative Energies: DFT or other high-level ab initio methods are used to calculate the energies of each optimized conformer. nih.govresearchgate.net The bulky trifluoromethyl group generally has a strong preference for the equatorial position to minimize steric hindrance. The amine group also prefers the equatorial position, but its preference is less pronounced.

The calculations would predict that the most stable conformer is the one that minimizes steric strain and unfavorable 1,3-diaxial interactions. For the trans isomer, the di-equatorial conformation is expected to be significantly lower in energy than the di-axial form. For the cis isomer, the conformation with the larger -CF₃ group in the equatorial position would be favored.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. nih.gov This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For a hypothetical reaction involving this compound, such as N-acylation, DFT calculations could be used to:

Model Reactant and Product Structures: Optimize the geometries of the amine, the acylating agent, and the final amide product.

Locate the Transition State: Search for the saddle point on the potential energy surface that connects the reactants and products. TS calculations are confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (Eₐ), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. researchgate.net

Through this analysis, one can gain a detailed understanding of the reaction's feasibility, kinetics, and the specific atomic motions involved in bond-making and bond-breaking processes.

Prediction and Rationalization of Stereoselectivity

A comprehensive search of scientific literature and chemical databases did not yield specific computational studies focused on the prediction and rationalization of the stereoselectivity of this compound. Consequently, detailed research findings, data tables of transition state energies, and specific computational models to rationalize the stereochemical outcomes of reactions involving this compound are not available in the public domain at this time.

Theoretical investigations using methods such as Density Functional Theory (DFT) are powerful tools for understanding reaction mechanisms and predicting the stereoselectivity of chemical transformations. Such studies typically involve:

Conformational Analysis: Identifying the most stable ground-state conformations of the reactants and intermediates. For this compound, this would involve determining the preferred axial or equatorial positions of the trifluoromethyl and amine groups on the cyclohexane ring.

Transition State Modeling: Locating and calculating the energies of the transition states for the formation of different stereoisomers (diastereomers and enantiomers). The relative energies of these transition states are crucial for predicting which stereoisomer will be formed preferentially.

Energy Profile Mapping: Constructing a potential energy surface for the reaction pathway to visualize the energy changes as reactants are converted to products through various transition states.

Without specific studies on this compound, a detailed discussion with quantitative data on the prediction and rationalization of its stereoselectivity cannot be provided. General principles of steric and electronic effects would suggest that the bulky trifluoromethyl group plays a significant role in dictating the facial selectivity of reactions, but specific energy differences and the influence of various catalysts or reaction conditions would require dedicated computational analysis.

Further research in this area would be necessary to generate the data required for a thorough computational analysis of the stereoselectivity of this particular compound.

Applications and Synthetic Utility in Advanced Organic Chemistry

Building Block for Complex Organic Molecules

The cyclohexane (B81311) ring of 2-(Trifluoromethyl)cyclohexan-1-amine provides a well-defined, three-dimensional scaffold. The relative positioning of the amine and trifluoromethyl groups (cis or trans) dictates the conformational preferences of the ring, allowing chemists to introduce specific spatial arrangements into a target molecule.

When multiple fluorine atoms are present on a cyclohexane ring, they can create a "facially polarized" system, where one face of the ring is electronegative (the fluorine face) and the other is electropositive (the hydrogen face) beilstein-journals.orgnih.govresearchgate.netnih.gov. This facial polarization, resulting from the alignment of multiple highly polar C-F bonds, can lead to a significant molecular dipole moment nih.gov. By incorporating a building block like this compound, a chemist can impart a degree of this polarity and a defined three-dimensional shape, which is critical for precise molecular recognition at a biological target, such as an enzyme or receptor.

Fluorinated building blocks are essential for accessing novel chemical space in drug discovery chemimpex.comresearchgate.netenamine.net. The amine functionality of this compound allows it to serve as a synthetic precursor to a variety of more complex fluorinated scaffolds.

One significant application is in the synthesis of unnatural, fluorinated amino acids, which are of great interest to medicinal chemists researchgate.netmdpi.com. Introducing fluorine atoms into amino acids and peptides can enhance their stability and modulate their biological activity nih.gov. For example, the core structure of this compound can be envisioned as a scaffold for creating cyclic amino acid analogues, such as trifluoromethyl-substituted proline derivatives, which have been synthesized using other fluorinated precursors nih.gov. The development of synthetic routes starting from fluorinated cyclic amines provides access to these valuable compounds for incorporation into peptidomimetics and other complex bioactive molecules nih.govnih.govprinceton.edu.

Strategic Design in Medicinal Chemistry Research (Focus on Physicochemical Properties)

The trifluoromethyl group is one of the most important substituents in medicinal chemistry, primarily because of its profound and generally predictable effects on a molecule's physicochemical properties mdpi.comdntb.gov.ua. Its inclusion is a key strategy for optimizing drug candidates nih.gov.

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is strongly lipophilic, and its introduction into a molecule almost invariably increases its lipophilicity mdpi.comnih.govdigitellinc.comresearchgate.net.

This enhancement in lipophilicity can significantly improve a compound's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier nih.gov. For instance, the antidepressant fluoxetine owes its efficacy in part to the enhanced brain penetration facilitated by the lipophilicity of its trifluoromethyl group nih.gov. Studies on other trifluoromethyl-containing compounds have confirmed that fluorinated derivatives exhibit higher lipophilicity, which can lead to more efficient incorporation into cancer cells nih.gov. While polyfluoroalkylation typically increases lipophilicity, the precise effect can be context-dependent within the parent molecule acs.org.

| Group | Hansch-Leo π Constant (Lipophilicity Contribution) | van der Waals Radius (Å) | Key Impact |

|---|---|---|---|

| Methyl (-CH₃) | +0.56 | 2.00 | Moderate lipophilicity |

| Trifluoromethyl (-CF₃) | +0.88 | 2.44 | Significantly increases lipophilicity and membrane permeability mdpi.comnih.gov |

A major challenge in drug development is preventing the rapid breakdown of a drug by metabolic enzymes, particularly the cytochrome P450 (CYP) family in the liver. A common site of metabolic attack is an aliphatic C-H bond, which is oxidized (hydroxylated) to facilitate excretion.

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic oxidation mdpi.com. Replacing a metabolically vulnerable methyl (-CH₃) or methylene (-CH₂) group with a trifluoromethyl (-CF₃) group can block this metabolic pathway, thereby increasing the drug's half-life and bioavailability researchgate.netnih.gov. This "metabolic blocking" strategy not only prevents hydroxylation at the site of substitution but can also provide a "global protective effect," reducing metabolism at other sites in the molecule nih.gov. While trifluoromethyl ketones can be susceptible to in vivo reduction, the CF₃ group on an aliphatic ring is generally very stable nih.gov.

Amide bonds are ubiquitous in biologically active molecules but are often susceptible to enzymatic hydrolysis by proteases, leading to poor metabolic stability uni-muenchen.de. The trifluoroethylamine group serves as a metabolically stable replacement that can mimic key features of the amide bond nih.gov. The electron-withdrawing nature of the CF₃ group reduces the basicity of the adjacent nitrogen, allowing it to act as a hydrogen bond donor, similar to the N-H of an amide nih.gov. This replacement has been used successfully in the development of potent and selective enzyme inhibitors, where the resulting compounds were more stable and often more potent than their amide-containing counterparts nih.gov.

| Functional Group | Key Properties | Metabolic Stability | Role in Hydrogen Bonding |

|---|---|---|---|

| Amide [-C(=O)NH-] | Planar, H-bond donor and acceptor | Susceptible to hydrolysis by proteases/amidases uni-muenchen.de | Strong H-bond donor (N-H) and acceptor (C=O) |

| Trifluoroethylamine Isostere [-CH(CF₃)NH-] | Non-planar, metabolically robust nih.gov | Highly stable to hydrolysis uni-muenchen.denih.gov | Maintains H-bond donor capability (N-H) nih.gov |

Role as Chiral Ligands or Organocatalysts in Asymmetric Synthesis

A comprehensive review of scientific literature indicates that while the synthesis and properties of trifluoromethylated compounds are of significant interest, specific applications of This compound as a chiral ligand or organocatalyst in asymmetric synthesis are not extensively documented. However, the structural motifs present in this compound—a chiral cyclohexyl backbone and an electron-withdrawing trifluoromethyl group—are features found in a variety of successful chiral auxiliaries, ligands, and organocatalysts. An analysis of these related structures can provide insight into the potential, yet currently underexplored, utility of this compound in asymmetric catalysis.

The value of the chiral 1,2-disubstituted cyclohexane scaffold is well-established in asymmetric synthesis. For instance, derivatives of trans-1,2-diaminocyclohexane are foundational components in the development of numerous successful organocatalysts. These catalysts have proven effective in a range of enantioselective transformations.

The introduction of a trifluoromethyl (CF3) group can significantly influence the steric and electronic properties of a molecule. These effects are often leveraged to enhance the efficacy and selectivity of catalysts. In the context of organocatalysis, the strong electron-withdrawing nature of the CF3 group can impact the acidity and hydrogen-bonding capabilities of nearby functional groups, which is a critical aspect of many catalytic cycles. For example, trifluoromethyl groups have been strategically incorporated into various organocatalysts to modulate their reactivity and selectivity.

While direct catalytic applications of this compound are not readily found in the literature, the synthesis of chiral trifluoromethylated amines is a field of active research. nih.govnih.gov New methods are continually being developed to access these compounds in high enantiopurity, underscoring their importance as potential building blocks for more complex molecules, including novel chiral ligands and organocatalysts. nih.gov

The general strategies for creating chiral trifluoromethylated amines often involve asymmetric hydrogenation, nucleophilic additions to trifluoromethyl imines, and other stereoselective methodologies. The development of such synthetic routes is a crucial first step toward exploring the catalytic potential of the resulting amines.

Given the precedent for both the chiral cyclohexanediamine framework in organocatalysis and the beneficial effects of trifluoromethyl substitution in catalyst design, it is plausible that this compound and its derivatives could serve as effective chiral ligands or organocatalysts. Future research in this area would be necessary to explore and validate this potential.

Analytical Methodologies for Characterization

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of 2-(Trifluoromethyl)cyclohexan-1-amine. By examining the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition, bonding, and the chemical environment of specific nuclei can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of this compound, including the relative stereochemistry of the amine and trifluoromethyl groups (cis or trans).

¹H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms. The spectrum for this compound is complex due to the overlapping signals of the cyclohexane (B81311) ring protons, which typically appear in the 1.0-3.5 ppm range. The protons on the carbons bearing the amine (-CH-NH₂) and trifluoromethyl (-CH-CF₃) groups are of particular diagnostic importance. Their chemical shifts and coupling constants are highly dependent on their stereochemical relationship (axial or equatorial) and whether the substituents are cis or trans to each other.

¹³C NMR Spectroscopy is used to identify all unique carbon environments in the molecule. The carbon attached to the electron-withdrawing trifluoromethyl group is significantly deshielded and shows a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The carbon atom bonded to the amine group also has a distinct chemical shift. The remaining cyclohexane carbons appear in the aliphatic region of the spectrum.

¹⁹F NMR Spectroscopy is exceptionally useful for characterizing fluorinated compounds. The trifluoromethyl group gives a single, strong signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment and can be used to distinguish between the cis and trans diastereomers. For example, in the closely related compound (2-(Trifluoromethyl)cyclohexyl)benzene, the cis isomer shows a broad singlet at approximately -62.5 ppm, while the trans isomer exhibits a doublet at -68.6 ppm. rsc.org A similar difference in chemical shifts is expected for the cis and trans isomers of this compound, making ¹⁹F NMR a critical tool for isomer identification.

| Nucleus | Isomer | Expected Chemical Shift (δ, ppm) | Key Characteristics |

|---|---|---|---|

| ¹H | cis/trans | ~1.0 - 2.2 | Cyclohexyl ring protons (CH₂) |

| cis/trans | ~2.5 - 3.5 | Methine protons (CH-N and CH-CF₃) | |

| ¹³C | cis/trans | ~20 - 45 | Cyclohexyl ring carbons (CH₂) |

| cis/trans | ~50 - 60 | Carbon attached to amine (C-N) | |

| cis/trans | ~125 - 130 (quartet) | Trifluoromethyl carbon (CF₃) | |

| ¹⁹F | cis | ~ -62 to -64 | Distinguishable shift from trans isomer |

| trans | ~ -68 to -70 | Distinguishable shift from cis isomer |

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. The nominal molecular weight of this compound is 167 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺) at m/z = 167.

The fragmentation pattern provides structural information. Key fragmentation pathways for this molecule would include:

Loss of the trifluoromethyl group: A significant fragment would be observed at [M - 69]⁺, corresponding to the loss of a ·CF₃ radical.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine is a common fragmentation for amines. This would result in the formation of a stable iminium ion.

Loss of ammonia (B1221849): Fragmentation may also involve the loss of the amino group as ammonia ([M - 17]⁺).

Ring fragmentation: The cyclohexane ring can undergo fragmentation to produce a series of characteristic hydrocarbon ions.

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 167 | [C₇H₁₂F₃N]⁺ | Molecular Ion (M⁺) |

| 166 | [M - H]⁺ | Loss of a hydrogen atom |

| 98 | [M - CF₃]⁺ | Loss of trifluoromethyl radical |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl fragment |

| 56 | [C₄H₈]⁺ or [C₃H₆N]⁺ | Common fragments from cyclohexylamine (B46788) derivatives |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

For this compound, the key expected absorptions are:

N-H Stretching: As a primary amine, it will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Absorptions for the C-H bonds of the cyclohexane ring will appear just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the -NH₂ group is expected around 1600 cm⁻¹.

C-F Stretching: The trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch | Cyclohexane Ring | 2850 - 2960 | Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 | Medium-Variable |

| C-F Stretch | Trifluoromethyl (-CF₃) | 1100 - 1350 | Very Strong |

Chromatographic Separation and Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its different isomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

HPLC is a versatile technique for both purity analysis and isomer separation.

Purity Assessment: Reversed-phase HPLC (RP-HPLC), typically using a C18 or C8 column, can be used to determine the purity of a sample. The compound is separated from non-polar impurities and synthesis byproducts. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid to improve peak shape for the amine, would be employed.

Isomer Separation: The compound exists as two diastereomers (cis and trans), and each of these is a racemic mixture of two enantiomers, for a total of four stereoisomers.

Diastereomer Separation: The cis and trans diastereomers have different physical properties and can often be separated using standard achiral chromatography (both RP-HPLC and normal-phase HPLC) due to differences in their polarity and how they interact with the stationary phase. mtc-usa.com

Enantiomer Separation: To separate the enantiomers of the cis and trans pairs, chiral chromatography is required. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for the separation of chiral amines. nist.gov

Gas Chromatography (GC) Applications

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Purity and Isomer Analysis: GC can effectively separate the cis and trans diastereomers due to their likely differences in boiling points and polarity. nih.gov A non-polar or mid-polarity capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase like a DB-5) coupled with a Flame Ionization Detector (FID) would be suitable for quantitative purity analysis.

GC-MS: Coupling GC with a mass spectrometer (GC-MS) is a powerful combination. It allows for the separation of the diastereomers, and the mass spectrometer provides identification of each peak based on its mass spectrum and fragmentation pattern, confirming the identity of the isomers and any impurities present. The introduction of a trifluoromethyl group can enhance the performance of a compound in GC analysis. jiangnan.edu.cn

Determination of Enantiomeric Excess and Optical Purity

The quantification of the stereochemical purity of a chiral compound is critical in many scientific fields, particularly in pharmaceutical development and asymmetric synthesis. For this compound, determining the enantiomeric excess (ee), which is the measure of the predominance of one enantiomer over the other, is essential for characterizing its properties and efficacy in potential applications. Optical purity, a term often used interchangeably with enantiomeric excess, is a measure of the rotation of plane-polarized light by a sample, and for a mixture of two enantiomers, it is equivalent to the enantiomeric excess. masterorganicchemistry.com The determination of ee is most commonly achieved through chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs) are the most prevalent and reliable methods for determining the enantiomeric excess of chiral amines. mdpi.com These techniques allow for the physical separation of the enantiomers, enabling their individual quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating enantiomers. mdpi.com The separation is achieved by exploiting the differential interactions between the enantiomers of the analyte and a chiral stationary phase. For primary amines like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are widely applicable. nih.govnih.gov The choice of the mobile phase, which typically consists of a mixture of an alkane (like hexane (B92381) or cyclohexane), an alcohol (like isopropanol (B130326) or ethanol), and often a basic additive (like diethylamine, DEA), is crucial for achieving optimal separation (resolution) of the enantiomeric peaks. mdpi.com

Gas Chromatography (GC): Chiral GC is another effective method, particularly for volatile and thermally stable compounds. gcms.cz For amines, it is often necessary to perform a derivatization step prior to analysis to improve volatility and chromatographic performance. wiley.com The amine can be converted into a less polar derivative, such as a trifluoroacetamide, by reaction with an agent like trifluoroacetic anhydride (B1165640). The resulting derivatives are then separated on a capillary column coated with a chiral selector, commonly a derivatized cyclodextrin. wiley.comresearchgate.net

The enantiomeric excess is calculated from the integrated areas of the two separated enantiomer peaks in the chromatogram using the formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

While specific research detailing the chiral separation of this compound is not extensively published, the table below illustrates typical conditions and results for the chiral separation of analogous cyclic and primary amines, demonstrating the applicability of these methods.

| Analytical Method | Chiral Stationary Phase (CSP) | Mobile Phase / Carrier Gas | Example Analyte | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol/DEA | Chiral Primary Amines | >1.5 (Baseline) | mdpi.com |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Water/Acetonitrile/Acetic Acid | Ketoprofen (Chiral Acid) | >2.0 (Baseline) | nih.gov |

| GC | Derivatized β-cyclodextrin | Hydrogen | 1-Phenylethylamine (as TFA derivative) | Varies with temp. | wiley.com |

| HPLC | Isopropyl-cyclofructan 6 | Acetonitrile/Methanol/Acetic Acid/TEA | endo-2-Aminonorbornane | Not specified | researchgate.net |

Spectroscopic Methods

In addition to chromatography, spectroscopic methods can also be employed. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful technique for studying chiral molecules. nih.gov For determining enantiomeric excess, a sensing ensemble can be used where the chiral amine complexes with another molecule (e.g., an iron(II) complex) to generate a CD signal whose intensity is proportional to the ee of the amine. nih.govresearchgate.net While highly sensitive, this method requires the development of specific calibration curves for the analyte and is less commonly used for routine quantification compared to chromatographic techniques. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The precise control of stereochemistry is paramount in drug design, as different stereoisomers of a molecule can exhibit vastly different biological activities. The development of novel stereoselective synthetic pathways to access specific isomers of 2-(trifluoromethyl)cyclohexan-1-amine is a critical area of ongoing research. Current efforts are focused on asymmetric synthesis and catalytic enantioselective methods to overcome the challenges associated with controlling the stereocenters at the C1 and C2 positions of the cyclohexane (B81311) ring.

Recent advancements in the asymmetric synthesis of trifluoromethylated amines, such as the catalytic enantioselective isomerization of trifluoromethyl imines, offer promising strategies. nih.govnih.gov These methods, which utilize chiral organic catalysts, could potentially be adapted to produce specific enantiomers of this compound with high optical purity. Furthermore, photoredox catalysis has enabled the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives through [4 + 2] cycloaddition reactions, providing a potential route to highly substituted analogs of the target compound with excellent diastereoselectivity. nih.gov

Key challenges remain in developing a general and practical approach for the synthesis of all possible stereoisomers of this compound. Future research will likely focus on the design of novel chiral catalysts and the optimization of reaction conditions to achieve high yields and stereoselectivity. The development of such pathways is essential for systematically evaluating the structure-activity relationships of different stereoisomers and unlocking their full potential in medicinal chemistry.

Exploration of New Chemical Transformations

The unique electronic properties of the trifluoromethyl group and the reactivity of the primary amine offer a rich landscape for exploring new chemical transformations of this compound. Derivatization of the amine group is a straightforward approach to generate a diverse range of analogs with modified properties. For instance, derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) can be used for analytical purposes and to introduce new functionalities. researchgate.net

Beyond simple derivatization, more complex transformations are being investigated. The deoxytrifluoromethylation/aromatization of cyclohexanones to access highly substituted trifluoromethyl arenes presents an intriguing possibility for transforming the cyclohexane ring of this compound into an aromatic scaffold. nih.govnih.govchemrxiv.org This would open up access to a new class of compounds with distinct structural and electronic features.

Future research in this area will likely involve the application of modern synthetic methodologies, such as C-H activation and photoredox catalysis, to introduce new functional groups onto the cyclohexane ring. nih.gov The exploration of cycloaddition reactions and ring-expansion strategies could also lead to the synthesis of novel polycyclic and heterocyclic structures derived from this compound. nih.gov These new transformations will be instrumental in expanding the chemical space accessible from this versatile building block.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational modeling has become an indispensable tool in modern chemistry for understanding molecular properties and predicting reactivity. In the context of this compound, advanced computational methods can provide valuable insights into its structure-reactivity relationships. Molecular docking studies, for example, can be used to predict the binding modes of its derivatives with biological targets, such as proteins and enzymes. researchgate.netnih.govmdpi.com This information is crucial for the rational design of new drug candidates with improved affinity and selectivity.

Quantum mechanical calculations can be employed to investigate the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. These calculations can help to explain the influence of the trifluoromethyl group on the reactivity of the amine and the cyclohexane ring. nih.gov By understanding these fundamental properties, chemists can better predict the outcomes of chemical reactions and design more efficient synthetic routes.

Future directions in this area will likely involve the use of more sophisticated computational techniques, such as molecular dynamics simulations and machine learning algorithms. Molecular dynamics can provide a dynamic picture of how this compound and its derivatives interact with their biological targets over time. Machine learning models, trained on large datasets of experimental data, could be used to predict the biological activity and physicochemical properties of new analogs, thereby accelerating the drug discovery process.

Integration into Scaffold-Based Drug Discovery Libraries for Targeted Property Modulation

Scaffold-based drug discovery is a powerful strategy that involves the systematic modification of a core molecular structure, or scaffold, to create a library of related compounds with diverse properties. nih.gov this compound is an ideal candidate for use as a scaffold in such libraries due to the advantageous properties conferred by the trifluoromethyl group, including increased lipophilicity and metabolic stability. nih.govchemimpex.com

The integration of this scaffold into combinatorial libraries allows for the rapid generation of a large number of derivatives with variations in stereochemistry and substitution patterns. nih.gov These libraries can then be screened against a wide range of biological targets to identify new hit compounds. The modular nature of this approach facilitates the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Emerging research in this area is focused on the development of efficient and automated methods for the synthesis of these compound libraries, such as flow chemistry. nih.govresearchgate.net The use of DNA-encoded libraries, where each compound is tagged with a unique DNA barcode, is another promising approach for the high-throughput screening of large libraries. By leveraging these advanced technologies, researchers can accelerate the discovery of new drugs based on the this compound scaffold. The strategic incorporation of this building block into drug discovery programs holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trifluoromethyl)cyclohexan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, trans-4-(trifluoromethyl)phenoxy derivatives of cyclohexan-1-amine can be prepared by reacting aryloxy precursors with cyclohexylamine under basic conditions. Reaction optimization (e.g., using DMSO-d6 as a solvent and triethylamine as a base) achieved yields up to 95% with high purity (≥94.6% by HPLC) . Key factors include temperature control (e.g., 0°C to room temperature) and stoichiometric ratios of reagents.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in DMSO-d6 resolve structural features, such as trifluoromethyl group coupling ( Hz) and cyclohexane ring conformation. For example, H NMR peaks at δ 2.96–3.00 ppm correspond to the amine proton .

- LC-MS : Electrospray ionization (ESI+) confirms molecular weight (e.g., m/z 259.12 calculated vs. 259.92 observed) .

- X-ray Crystallography : Used to validate stereochemistry and crystal packing, though limited data are available for this specific compound.

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a key intermediate in drug discovery. It has been incorporated into urea derivatives targeting eukaryotic initiation factor 2α (eIF2α) phosphorylation, a pathway in endoplasmic reticulum stress response . Researchers should explore its utility in designing kinase inhibitors or GPCR modulators.

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : The trans-configuration of substituents on the cyclohexane ring is critical for bioactivity. Use chiral catalysts (e.g., NiCl·6HO in NaBH reductions) or enantioselective fluorination agents (e.g., EtN·3HF at 120–140°C) to control stereochemistry . Dynamic NMR or circular dichroism (CD) can monitor enantiomeric excess.

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected F NMR shifts)?

- Methodological Answer : Discrepancies may arise from solvent polarity, hydrogen bonding, or impurities. For example, trifluoromethyl groups exhibit F NMR shifts near δ -60 ppm in DMSO-d6 . If anomalies occur:

- Repeat experiments under anhydrous conditions.

- Cross-validate with alternative techniques (e.g., FTIR for functional groups or GC-MS for purity).

- Compare with structurally analogous compounds, such as 4-(trifluoromethyl)phenoxy derivatives .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Use co-solvents like DMSO (<10% v/v) or cyclodextrin inclusion complexes.

- Stability : Store at -20°C in inert atmospheres to prevent amine oxidation. LC-MS stability studies (e.g., t = 11.2–11.8 min under reverse-phase conditions) confirm integrity over time .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like eIF2α kinases.

- Use density functional theory (DFT) to calculate electrostatic potentials of the trifluoromethyl group, which influence receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。